molecular formula C24H32N2O2 B5506859 (1R,3S)-3-(2-aminoethoxy)-7-[[4-(2-methylphenyl)phenyl]methyl]-7-azaspiro[3.5]nonan-1-ol

(1R,3S)-3-(2-aminoethoxy)-7-[[4-(2-methylphenyl)phenyl]methyl]-7-azaspiro[3.5]nonan-1-ol

Cat. No.: B5506859
M. Wt: 380.5 g/mol
InChI Key: KIZIKXLYTDVIRF-PKTZIBPZSA-N
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Description

(1R,3S)-3-(2-aminoethoxy)-7-[[4-(2-methylphenyl)phenyl]methyl]-7-azaspiro[3.5]nonan-1-ol: is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-(2-aminoethoxy)-7-[[4-(2-methylphenyl)phenyl]methyl]-7-azaspiro[3.5]nonan-1-ol typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the aminoethoxy group: This step often involves nucleophilic substitution reactions.

    Attachment of the phenylmethyl group: This can be accomplished through Friedel-Crafts alkylation or related methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-(2-aminoethoxy)-7-[[4-(2-methylphenyl)phenyl]methyl]-7-azaspiro[3.5]nonan-1-ol: undergoes various types of chemical reactions, including:

    Oxidation: This can lead to the formation of corresponding oxides or ketones.

    Reduction: This can convert the compound into its reduced forms, such as alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

(1R,3S)-3-(2-aminoethoxy)-7-[[4-(2-methylphenyl)phenyl]methyl]-7-azaspiro[3.5]nonan-1-ol: has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study the effects of spirocyclic structures on biological systems.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,3S)-3-(2-aminoethoxy)-7-[[4-(2-methylphenyl)phenyl]methyl]-7-azaspiro[3.5]nonan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

(1R,3S)-3-(2-aminoethoxy)-7-[[4-(2-methylphenyl)phenyl]methyl]-7-azaspiro[3.5]nonan-1-ol: can be compared with other spirocyclic compounds, such as:

    Spiro[3.5]nonane derivatives: These compounds share the spirocyclic core but differ in their functional groups.

    Phenylmethyl-substituted azaspiro compounds: These compounds have similar substituents but may vary in their stereochemistry or additional functional groups.

The uniqueness of This compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(1R,3S)-3-(2-aminoethoxy)-7-[[4-(2-methylphenyl)phenyl]methyl]-7-azaspiro[3.5]nonan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O2/c1-18-4-2-3-5-21(18)20-8-6-19(7-9-20)17-26-13-10-24(11-14-26)22(27)16-23(24)28-15-12-25/h2-9,22-23,27H,10-17,25H2,1H3/t22-,23+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZIKXLYTDVIRF-PKTZIBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)CN3CCC4(CC3)C(CC4OCCN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)CN3CCC4(CC3)[C@@H](C[C@@H]4OCCN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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